molecular formula C16H20N4O3 B2412162 (E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide CAS No. 306303-41-3

(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B2412162
CAS No.: 306303-41-3
M. Wt: 316.361
InChI Key: ZFAJTSDVDJXSHE-LICLKQGHSA-N
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Description

(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Biological Activity

(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a hydrazide functional group linked to an ethoxy-substituted benzylidene moiety and a pyrazole ring, which suggests diverse pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. The presence of the pyrazole ring may enhance this activity against bacteria and fungi.
  • Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant effects, which are crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Studies

A study conducted by demonstrated that hydrazone derivatives, including those with pyrazole rings, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower compared to control compounds, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)
(E)-N'-(4-ethoxybenzylidene)-3-(pyrazole)15
Control Compound A60
Control Compound B50

Antioxidant Activity

In another research article, the antioxidant activity of several hydrazone derivatives was assessed using DPPH radical scavenging assays. The results revealed that (E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-pyrazol) exhibited a scavenging activity of approximately 70% at a concentration of 100 µM, outperforming some known antioxidants.

Concentration (µM)Scavenging Activity (%)
5050
10070
20085

Anti-inflammatory Effects

A recent case study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a significant reduction in inflammatory markers when treated with hydrazone derivatives.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-23-13-6-4-12(5-7-13)10-17-19-15(21)9-8-14-11(2)18-20-16(14)22/h4-7,10,14H,3,8-9H2,1-2H3,(H,19,21)(H,20,22)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAJTSDVDJXSHE-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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